



Binding Affinity of Thalidomide-5,6-F to Cereblon: A Technical Guide

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Compound of Interest					
Compound Name:	Thalidomide-5,6-F				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereblon (CRBN) is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), playing a pivotal role in the ubiquitin-proteasome system.[1][2] The binding of small molecules, such as thalidomide and its derivatives, to Cereblon modulates the substrate specificity of this E3 ligase. This "molecular glue" mechanism leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," which are not the natural targets of the ligase.[1][3] This targeted protein degradation is the foundation for the therapeutic effects of immunomodulatory drugs (IMiDs) and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4][5]

Thalidomide-5,6-F is a derivative of thalidomide used as a Cereblon ligand in the development of PROTACs.[4] Understanding its binding affinity to CRBN is critical for the rational design and optimization of these heterobifunctional molecules. This technical guide provides a comprehensive overview of the binding affinity of thalidomide analogs to Cereblon, detailed experimental protocols for key binding assays, and a visualization of the relevant signaling pathway.

While specific quantitative binding data for **Thalidomide-5,6-F** is not extensively available in the public domain, this guide will focus on the well-characterized interactions of its parent compound, thalidomide, and other key derivatives. This information serves as a foundational reference for researchers investigating novel analogs like **Thalidomide-5,6-F**.



Quantitative Binding Affinity Data

The binding affinity of thalidomide and its analogs to Cereblon is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate a higher binding affinity. The following table summarizes representative binding data for key thalidomide derivatives, providing a comparative baseline for assessing novel analogs. It is important to note that absolute values can vary depending on the specific experimental conditions, assay format, and the protein constructs used.[1][3]



Compound	Assay Type	Binding Constant	Organism/Con struct	Reference
Thalidomide	-	Kd: ~250 nM	Not Specified	[3][6]
(S)-Thalidomide	Competitive Elution	~10-fold stronger binding than (R)- enantiomer	Not Specified	[3][5]
Thalidomide	Fluorescence Polarization	Ki: 249.20 nM	Human DDB1- CRBN	[7]
Lenalidomide	Fluorescence Polarization	Ki: 177.80 nM	Human DDB1- CRBN	[7]
Pomalidomide	Fluorescence Polarization	Ki: 156.60 nM	Human DDB1- CRBN	[7]
Thalidomide	TR-FRET	IC50: 22.4 nM	Human His- cereblon	[8]
Lenalidomide	TR-FRET	IC50: 8.9 nM	Human His- cereblon	[8]
Pomalidomide	TR-FRET	IC50: 6.4 nM	Human His- cereblon	[8]
CC-885	TR-FRET	IC50: 0.43 nM	Human His- cereblon	[8]
(S)-Thalidomide	TR-FRET	IC50: 11.0 nM	Human His- cereblon	[8]
(R)-Thalidomide	TR-FRET	IC50: 200.4 nM	Human His- cereblon	[8]

Experimental Protocols

Accurate determination of binding affinity is crucial for drug development. The following are detailed methodologies for three widely used biophysical assays for characterizing the interaction between thalidomide derivatives and Cereblon.



Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (Δ H), and entropy (Δ S).[1]

Methodology:

- Sample Preparation:
 - Express and purify the human Cereblon protein, often as a complex with DDB1 for enhanced stability.[1]
 - Conduct extensive dialysis of the protein against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure precise buffer matching.[1]
 - Prepare the thalidomide analog solution by dissolving it in the final dialysis buffer. A
 minimal amount of DMSO can be used for initial solubilization, with the final concentration
 matched in the protein solution.[1]
 - Thoroughly degas both the protein and ligand solutions before the experiment.
- ITC Experiment:
 - \circ Load the CRBN protein solution (typically at a concentration of 10-50 μ M) into the sample cell of the calorimeter.[1]
 - Load the thalidomide analog solution (typically at a concentration 10-20 times that of the protein) into the injection syringe.[1]
 - Set the experimental temperature (e.g., 25°C).
 - Perform a series of small, sequential injections of the ligand into the protein solution.
 - Record the heat change that occurs after each injection.
- Data Analysis:



- Integrate the heat-flow peaks to determine the heat change per injection.
- Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.[1]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on the association (ka) and dissociation (kd) rates of a molecular interaction, from which the dissociation constant (Kd) can be calculated.[3]

Methodology:

- Ligand Immobilization:
 - Select a suitable sensor chip (e.g., a CM5 chip).
 - Activate the carboxymethylated dextran surface of the chip using a mixture of Nhydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]
 - Immobilize the CRBN protein (ligand) onto the chip surface via amine coupling.
 - Deactivate any remaining active esters on the surface using ethanolamine.
- Analyte Binding:
 - Prepare a series of dilutions of the thalidomide analog (analyte) in a suitable running buffer (e.g., HBS-EP+).[1]
 - Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized CRBN.
 - Use a reference flow cell (without immobilized protein or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[1]
- Data Analysis:



- Fit the sensorgram data (response units versus time) to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model).[1]
- Globally fit the data from all analyte concentrations to obtain the ka and kd values.
- Calculate the Kd from the ratio of kd to ka.[1]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput competitive binding assay that is well-suited for screening large compound libraries.[8]

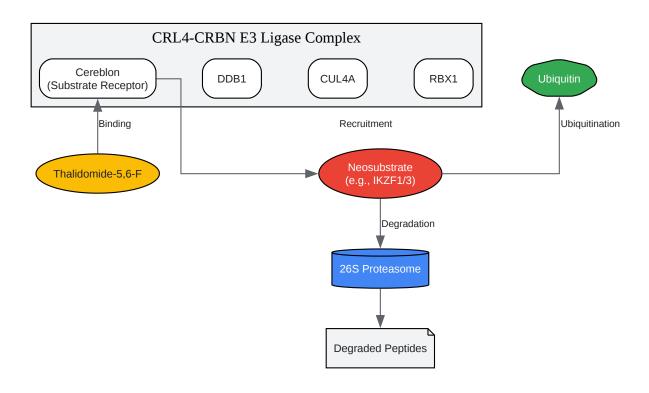
Methodology:

- Reagent Preparation:
 - Prepare a fluorescently labeled thalidomide analog (tracer).
 - Use a tagged Cereblon protein (e.g., GST- or His-tagged).
 - Utilize a FRET donor-labeled antibody that specifically binds to the tag on Cereblon (e.g., a terbium cryptate-conjugated anti-GST or anti-His antibody).[8]
 - Prepare serial dilutions of the test compound (e.g., Thalidomide-5,6-F).
- Assay Procedure (384-well plate format):
 - Add a small volume of the diluted test compound or control (e.g., DMSO) to each well.
 - Add the tagged Cereblon protein and the donor-labeled antibody mixture to the wells.
 - Add the fluorescent tracer to all wells.
 - Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes) to allow the binding to reach equilibrium.
- Data Analysis:



- Read the plate on a TR-FRET-compatible microplate reader, measuring fluorescence emission at both the donor and acceptor wavelengths.
- Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
- Plot the TR-FRET ratio against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Mandatory Visualizations Signaling Pathway

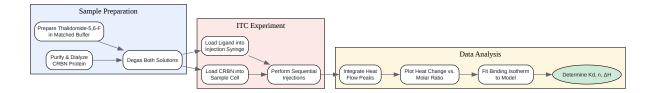


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Caption: CRL4-CRBN E3 Ligase Pathway with Thalidomide-5,6-F.



Experimental Workflow: Isothermal Titration Calorimetry (ITC)



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